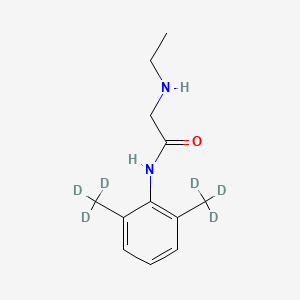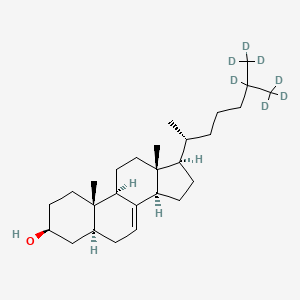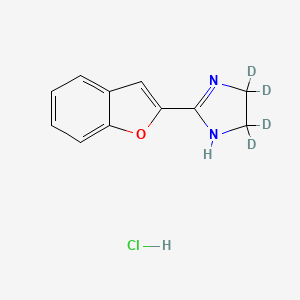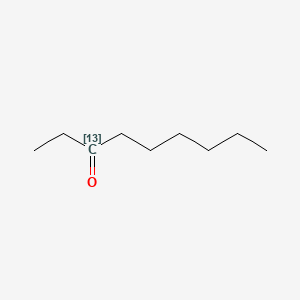
3-Octanone-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octanona-13C es un compuesto marcado con isótopos estables de 3-Octanona, un compuesto orgánico con la fórmula C8H16O. Es un líquido incoloro y fragante clasificado como una cetona. El compuesto se utiliza en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
3-Octanona-13C se puede sintetizar mediante la incorporación del isótopo carbono-13 en la molécula de 3-Octanona. Este proceso generalmente implica el uso de isótopos pesados estables de carbono durante la síntesis de 3-Octanona . Las rutas sintéticas específicas y las condiciones de reacción pueden variar dependiendo de la pureza y el rendimiento deseados del producto final.
Métodos de producción industrial
La producción industrial de 3-Octanona-13C implica el uso de técnicas avanzadas para garantizar la incorporación del isótopo carbono-13. Estos métodos a menudo incluyen el uso de equipos y reactivos especializados para lograr altos niveles de pureza isotópica. El proceso de producción se controla cuidadosamente para mantener la integridad del compuesto marcado.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Octanona-13C experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: La reducción de 3-Octanona-13C puede producir alcoholes secundarios.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los reactivos de Grignard (RMgX) y los compuestos de organolitio (RLi) se emplean a menudo.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes secundarios.
Sustitución: Varias cetonas y alcoholes sustituidos.
Aplicaciones Científicas De Investigación
3-Octanona-13C se utiliza ampliamente en la investigación científica debido a su etiquetado con isótopos estables. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como trazador en el análisis del flujo metabólico y otros estudios que implican el seguimiento del carbono.
Biología: Se emplea en estudios de vías metabólicas y mecanismos enzimáticos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de los fármacos.
Industria: Se aplica en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Octanona-13C implica su incorporación en diversas vías bioquímicas como un compuesto marcado. El isótopo carbono-13 permite a los investigadores rastrear el movimiento y la transformación del compuesto dentro de los sistemas biológicos. Esto proporciona información valiosa sobre los procesos metabólicos y las interacciones moleculares.
Comparación Con Compuestos Similares
3-Octanona-13C es única debido a su etiquetado con isótopos estables, lo que la distingue de otros compuestos similares. Algunos compuestos similares incluyen:
2-Octanona: Otro isómero de octanona con diferentes propiedades químicas.
4-Octanona: Otro isómero con reactividad y aplicaciones distintas.
3-Hexanona: Una cetona de cadena más corta con grupos funcionales similares pero diferentes propiedades físicas.
La singularidad de 3-Octanona-13C radica en su capacidad para ser utilizada como trazador en la investigación científica, proporcionando información detallada sobre los procesos metabólicos y químicos.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(313C)nonan-3-one |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3/i9+1 |
Clave InChI |
IYTXKIXETAELAV-QBZHADDCSA-N |
SMILES isomérico |
CCCCCC[13C](=O)CC |
SMILES canónico |
CCCCCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


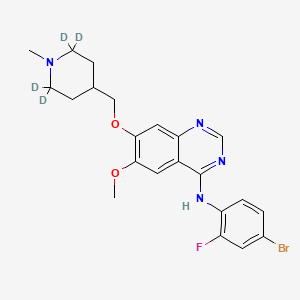
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
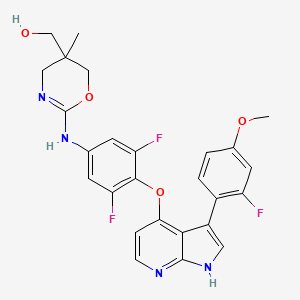
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

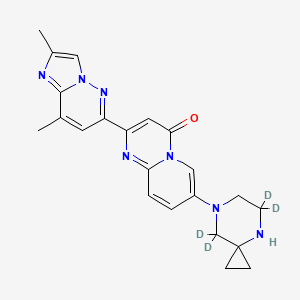
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
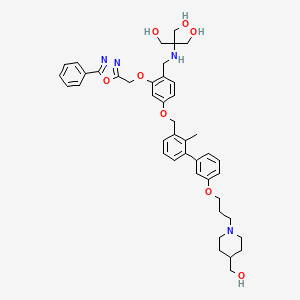
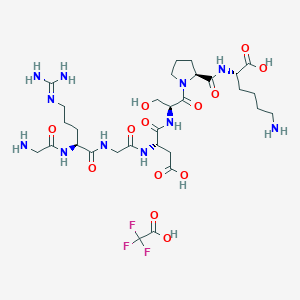
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
